![molecular formula C17H16N2O2S B2571976 N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide CAS No. 941924-59-0](/img/structure/B2571976.png)

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

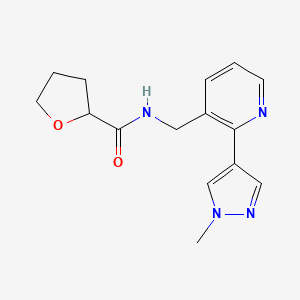

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide, also known as BZ-423, is a small molecule that has been extensively studied for its potential therapeutic applications. BZ-423 is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities. In

Applications De Recherche Scientifique

Antioxidant Activity

Scientific Field

Application Summary

Thiazole derivatives have been found to act as antioxidant molecules . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Methods of Application

The antioxidant activity of thiazole derivatives is usually evaluated using various in vitro assays, such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .

Results or Outcomes

Thiazole derivatives have shown significant antioxidant activity in these assays, suggesting their potential use in the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Scientific Field

Application Summary

Some thiazole derivatives have been found to exhibit antimicrobial activity against a variety of bacteria and fungi .

Methods of Application

The antimicrobial activity of these compounds is usually evaluated using the disk diffusion method or broth dilution method against various bacterial and fungal strains .

Results or Outcomes

Thiazole derivatives have shown significant antimicrobial activity against several bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, as well as the yeast Candida albicans .

Anticancer Activity

Scientific Field

Application Summary

Certain thiazole derivatives have shown potential as anticancer agents . They have been found to inhibit the proliferation of cancer cells, such as HepG2 liver cancer cells .

Methods of Application

The anticancer activity of these compounds is usually evaluated using in vitro cell proliferation assays, such as the MTT assay .

Results or Outcomes

Thiazole derivatives have shown significant anticancer activity in these assays, suggesting their potential use in cancer treatment .

Anti-Alzheimer Activity

Scientific Field

Application Summary

Thiazole derivatives have been found to exhibit anti-Alzheimer activity . Alzheimer’s disease is a progressive disorder that causes brain cells to waste away (degenerate) and die.

Methods of Application

The anti-Alzheimer activity of these compounds is usually evaluated using various in vitro and in vivo models of Alzheimer’s disease .

Results or Outcomes

Thiazole derivatives have shown significant anti-Alzheimer activity in these models, suggesting their potential use in the treatment of Alzheimer’s disease .

Anti-Inflammatory Activity

Scientific Field

Application Summary

Thiazole derivatives have been found to exhibit anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.

Methods of Application

The anti-inflammatory activity of these compounds is usually evaluated using various in vitro and in vivo models of inflammation .

Results or Outcomes

Thiazole derivatives have shown significant anti-inflammatory activity in these models, suggesting their potential use in the treatment of inflammatory diseases .

Antihypertensive Activity

Scientific Field

Methods of Application

The antihypertensive activity of these compounds is usually evaluated using various in vitro and in vivo models of hypertension .

Results or Outcomes

Thiazole derivatives have shown significant antihypertensive activity in these models, suggesting their potential use in the treatment of hypertension .

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11(2)21-14-6-3-12(4-7-14)17(20)19-13-5-8-15-16(9-13)22-10-18-15/h3-11H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDNNEOAUFFGGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2571893.png)

![3-(4-Chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one](/img/structure/B2571896.png)

![(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2571897.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2571898.png)

![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)

![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)

![Methyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2571903.png)

![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)

![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2571915.png)